1-Bdgpu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5’-O-Benzoyl-3’-deoxypentofuran-2’-ulosyl)uracil is a synthetic nucleoside analog. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in antiviral and anticancer therapies. The structure of this compound includes a uracil base linked to a modified sugar moiety, which is further benzoylated.
Preparation Methods
The synthesis of 1-(5’-O-Benzoyl-3’-deoxypentofuran-2’-ulosyl)uracil involves several steps. One common method includes the [1,2]-hydride shift reaction. The synthetic route typically starts with the protection of the hydroxyl groups on the sugar moiety, followed by the introduction of the benzoyl group. The uracil base is then attached to the modified sugar through glycosylation reactions. The final product is obtained after deprotection and purification steps .
Chemical Reactions Analysis
1-(5’-O-Benzoyl-3’-deoxypentofuran-2’-ulosyl)uracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the benzoyl group or the uracil base.
Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5’-O-Benzoyl-3’-deoxypentofuran-2’-ulosyl)uracil has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: This compound is studied for its interactions with various enzymes and nucleic acids.
Industry: It may be used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 1-(5’-O-Benzoyl-3’-deoxypentofuran-2’-ulosyl)uracil involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The molecular targets of this compound include various polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
1-(5’-O-Benzoyl-3’-deoxypentofuran-2’-ulosyl)uracil can be compared with other nucleoside analogs, such as:
Zidovudine: An antiviral nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Cytarabine: Another nucleoside analog used in the treatment of certain types of leukemia.
The uniqueness of 1-(5’-O-Benzoyl-3’-deoxypentofuran-2’-ulosyl)uracil lies in its specific structural modifications, which may confer unique biological activities and therapeutic potential .
Properties
CAS No. |
38359-55-6 |
---|---|
Molecular Formula |
C16H14N2O6 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-oxooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H14N2O6/c19-12-8-11(9-23-15(21)10-4-2-1-3-5-10)24-14(12)18-7-6-13(20)17-16(18)22/h1-7,11,14H,8-9H2,(H,17,20,22)/t11-,14+/m0/s1 |
InChI Key |
MQELLKXJZDZGMV-SMDDNHRTSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](C1=O)N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3 |
SMILES |
C1C(OC(C1=O)N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(OC(C1=O)N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3 |
38359-55-6 | |
Synonyms |
1-(5'-O-benzoyl-3'-deoxy-beta-D-glycero-pentafuran-2'-ulosyl)uracil 1-(5'-O-benzoyl-3'-deoxypentofuran-2'-ulosyl)uracil 1-BDGPU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.